lithium;tri(butan-2-yl)boranuide

Description

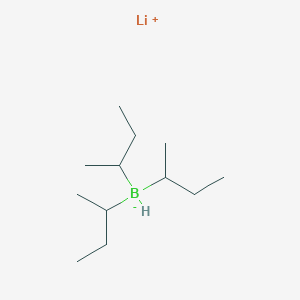

Lithium;tri(butan-2-yl)boranuide (IUPAC name), commonly referred to as lithium tri-sec-butylborohydride or L-Selectride™, is a sterically hindered reducing agent with the molecular formula C₁₂H₂₈BLi and a molecular weight of 190.11 g/mol . It is typically supplied as a 1.0 M solution in tetrahydrofuran (THF) and is widely used in organic synthesis for selective reductions, particularly of ketones to secondary alcohols with high stereochemical control . Its structure features three bulky sec-butyl groups attached to a boron center, which enhances selectivity by restricting access to the reactive hydride ion . Key identifiers include:

- CAS No.: 38721-52-7

- PubChem CID: 3611392

- SMILES: [Li+].BH-(C(C)CC)C(C)CC .

Properties

IUPAC Name |

lithium;tri(butan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJKNTZKEFMEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of lithium tri-sec-butyl(hydrido)borate involves the reaction of lithium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The industrial production method involves the following steps:

Preparation of Tri-sec-butylborane: This is achieved by the hydroboration of 1-butene with diborane.

Reaction with Lithium Hydride: The tri-sec-butylborane is then reacted with lithium hydride in THF to produce lithium tri-sec-butyl(hydrido)borate.

Chemical Reactions Analysis

Lithium tri-sec-butyl(hydrido)borate undergoes several types of chemical reactions:

Reduction: It is primarily used for the reduction of ketones to alcohols. The reaction proceeds via the delivery of a hydride equivalent to the carbonyl carbon, followed by hydrolytic workup to yield the alcohol.

Selective Reduction: Under certain conditions, it can selectively reduce enones by conjugate addition of hydride due to the steric hindrance experienced at the carbonyl carbon relative to the β-position.

Reagents and Conditions: Common reagents include THF as the solvent, and the reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen interference.

Scientific Research Applications

Lithium tri-sec-butyl(hydrido)borate has several applications in scientific research:

Mechanism of Action

The mechanism by which lithium tri-sec-butyl(hydrido)borate exerts its effects involves the delivery of a hydride ion to the electrophilic carbonyl carbon of ketones or enones. The bulky nature of the tri-sec-butyl groups provides steric hindrance, which influences the selectivity of the reduction process. The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of lithium alkoxide intermediates, which are subsequently hydrolyzed to yield the corresponding alcohols .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes critical differences between lithium;tri(butan-2-yl)boranuide and analogous lithium borate/boranuide compounds:

Reactivity and Selectivity

- This compound : The steric bulk of sec-butyl groups limits reactivity to less hindered substrates, making it ideal for reducing cyclic ketones or α,β-unsaturated carbonyl compounds with high enantioselectivity .

- Lithium borohydride (LiBH₄) : Smaller and more reactive due to unhindered hydrides, but lacks selectivity. Used for reducing esters, amides, and nitriles .

- Lithium trihydroxy(pyridin-2-yl)borate : Polar hydroxyl and pyridinyl groups enable coordination to metal centers, suggesting utility in catalysis or as a ligand .

Solubility and Stability

- This compound is THF-soluble and moisture-sensitive, requiring storage under inert atmospheres .

- Lithium tetra(2-methyl-8-hydroxyquinolinato)boron’s aromatic substituents improve stability in organic solvents, favoring applications in optoelectronics .

- Lithium triisopropyl 2-(5-fluoropyridyl)borate ’s fluorinated and isopropoxy groups enhance solubility in polar aprotic solvents, useful in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.